Cas no 255836-69-2 (Phosphine, bis(1,1-dimethylethyl)[2-(1-naphthalenyl)phenyl]-)

Phosphine, bis(1,1-dimethylethyl)[2-(1-naphthalenyl)phenyl]- structure
255836-69-2 structure
Product Name:Phosphine, bis(1,1-dimethylethyl)[2-(1-naphthalenyl)phenyl]-
CAS No:255836-69-2
MF:C24H29P
MW:348.460827589035
CID:1423368
PubChem ID:11256561
Update Time:2025-04-20

Phosphine, bis(1,1-dimethylethyl)[2-(1-naphthalenyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Phosphine, bis(1,1-dimethylethyl)[2-(1-naphthalenyl)phenyl]-
    • Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine
    • SCHEMBL5608750
    • 255836-69-2
    • Inchi: 1S/C24H29P/c1-23(2,3)25(24(4,5)6)22-17-10-9-15-21(22)20-16-11-13-18-12-7-8-14-19(18)20/h7-17H,1-6H3
    • InChI Key: IULVOTRQGZEURR-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1C1=CC=CC2C=CC=CC1=2)(C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 348.200687923g/mol
  • Monoisotopic Mass: 348.200687923g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 0Ų
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